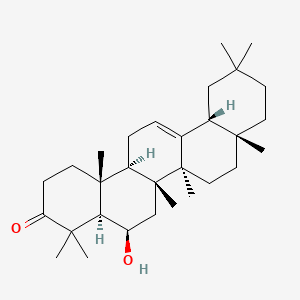
Daturaolone
Descripción general
Descripción
Mecanismo De Acción
Target of Action
Daturaolone, a natural triterpenoid, primarily targets inflammatory mediators . The key molecular targets include nuclear factor kappa beta subunit (NF-κB), cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), phospholipase A2, serotonin transporter, dopamine receptor D1, and 5-hydroxy tryptamine . These targets play crucial roles in the inflammatory response, neurotransmission, and other cellular processes.
Mode of Action
This compound interacts with its targets primarily through hydrogen bonding . This interaction can inhibit the activity of these targets, leading to changes in the cellular processes they regulate. For instance, the inhibition of NF-κB and nitric oxide production has been observed .
Biochemical Pathways
This compound affects several biochemical pathways related to inflammation and neurotransmission. By interacting with key enzymes and receptors such as COX-2, 5-LOX, and NF-κB, it disrupts the inflammation cascade . This disruption can lead to downstream effects such as reduced production of inflammatory mediators and decreased inflammatory response .
Pharmacokinetics
This compound exhibits strong plasma protein binding and gastrointestinal absorption . Its metabolism involves cytochrome enzymes CYP1A2, CYP2C19, and CYP3A4, with aliphatic hydroxylation being a major metabolic reaction . These ADME properties influence the bioavailability of this compound, which can affect its therapeutic efficacy.
Result of Action
The molecular and cellular effects of this compound’s action include significant inhibition of NF-κB and nitric oxide production . It also reduces inflammatory paw edema, heat-induced pain, and stress-induced depression . These effects suggest a potential anti-inflammatory role for this compound .
Análisis Bioquímico
Biochemical Properties
Daturaolone plays a crucial role in various biochemical reactions. It has been identified as a potential cyclooxygenase inhibitor, interacting with cyclooxygenase enzymes (COX-1 and COX-2) to exert its anti-inflammatory effects . The interaction between this compound and cyclooxygenase enzymes involves binding to the active sites of these enzymes, thereby inhibiting their activity and reducing the production of pro-inflammatory mediators such as prostaglandins . Additionally, this compound has shown interactions with other biomolecules, including proteins and lipids, contributing to its overall biochemical properties.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound modulates the expression of genes involved in inflammatory responses, leading to a decrease in the production of inflammatory cytokines . Furthermore, this compound impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells . These effects contribute to the compound’s anti-inflammatory and anti-bacterial activities.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to changes in their activity and function. This compound binds to the active sites of cyclooxygenase enzymes, inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, this compound has been shown to interact with other proteins and enzymes, leading to changes in their activity and function. These interactions result in the modulation of various cellular processes, including gene expression and metabolic pathways . The compound’s ability to inhibit cyclooxygenase enzymes and modulate other biomolecules underlies its diverse biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing it to exert its biological effects over extended periods . Degradation of the compound can lead to a decrease in its activity and effectiveness. Long-term studies have also indicated that this compound can have sustained effects on cellular function, including prolonged anti-inflammatory and anti-bacterial activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent anti-inflammatory and anti-nociceptive activities . At lower doses, this compound effectively reduces inflammation and pain, while higher doses can lead to toxic or adverse effects . For example, high doses of this compound have been associated with abnormal biochemical changes, including alterations in alanine aminotransferase levels and glucose indices . These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to exert its biological effects. The compound has been shown to influence the activity of enzymes involved in the cyclooxygenase pathway, leading to a reduction in the production of pro-inflammatory mediators . Additionally, this compound interacts with other metabolic enzymes, affecting the overall metabolic flux and metabolite levels within cells . These interactions contribute to the compound’s anti-inflammatory and anti-bacterial activities.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound is transported across cell membranes and distributed to various cellular compartments, where it interacts with specific biomolecules . Transporters and binding proteins play a significant role in the localization and accumulation of this compound within cells . These interactions ensure that the compound reaches its target sites and exerts its biological effects effectively.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles within cells, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a crucial role in the subcellular localization of this compound . These factors ensure that the compound reaches its intended sites of action and exerts its biological effects efficiently.
Métodos De Preparación
Daturaolone can be isolated from natural sources like Datura metel Linnaeus through bio-guided isolation techniques. The chemical structure of this compound is elucidated using NMR spectroscopy and crystallography techniques .
Análisis De Reacciones Químicas
Daturaolone undergoes various chemical reactions, primarily Phase-I reactions, which make it more water-soluble and ensure renal clearance . The major predicted reaction is aliphatic hydroxylation, while other reactions include alkyl dehydrogenation, alcohol oxidation, deformylation, and aliphatic hydroxylation with allylic rearrangement . Common reagents and conditions used in these reactions include oxidizing agents and specific enzymes that facilitate these transformations.
Aplicaciones Científicas De Investigación
Daturaolone has been extensively studied for its anti-inflammatory potential. It has shown significant inhibition of nuclear factor kappa beta subunit (NF-κB) and nitric oxide production, making it a promising candidate for treating inflammatory disorders . Additionally, this compound exhibits gastrointestinal motility, muscle relaxation, and antipyretic effects, which have been validated in various animal models .
Comparación Con Compuestos Similares
Daturaolone is similar to other triterpenoids like daturadiol and withametelin, which are also found in Datura species . this compound is unique due to its specific structure, which includes a ketone group and a hydroxyl group that are essential for its bioactivities . Compared to other triterpenoids, this compound has shown a broader range of biological activities, making it a more versatile compound for scientific research and potential therapeutic applications.
Propiedades
IUPAC Name |
(4aR,5R,6aR,6bS,8aR,12aR,14aR,14bR)-5-hydroxy-4,4,6a,6b,8a,11,11,14b-octamethyl-2,4a,5,6,7,8,9,10,12,12a,14,14a-dodecahydro-1H-picen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)17-25)9-10-22-28(6)12-11-23(32)26(3,4)24(28)21(31)18-30(22,29)8/h9,20-22,24,31H,10-18H2,1-8H3/t20-,21+,22+,24-,27+,28+,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTXVPCDHZMBHX-QCDSSADQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(=O)C5(C)C)C)O)C)C2C1)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(C[C@H]([C@@H]5[C@@]4(CCC(=O)C5(C)C)C)O)C)[C@@H]1CC(CC2)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70961770 | |
| Record name | Daturaolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70961770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41498-80-0 | |
| Record name | Daturaolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041498800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Daturaolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70961770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(3,5-dimethoxyanilino)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1194401.png)

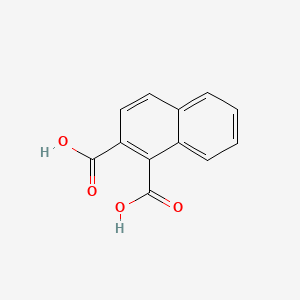

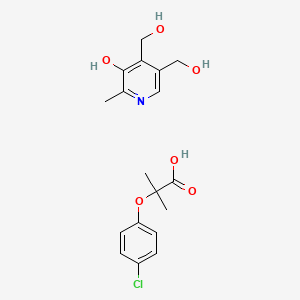
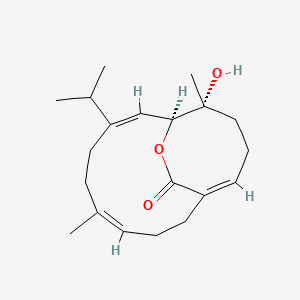
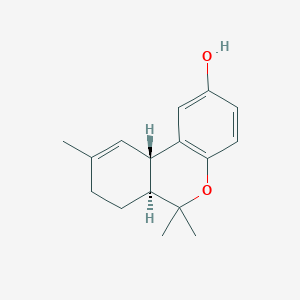
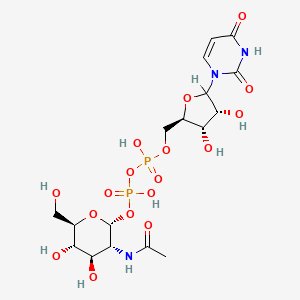
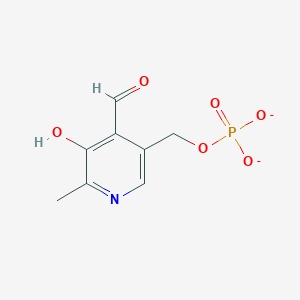
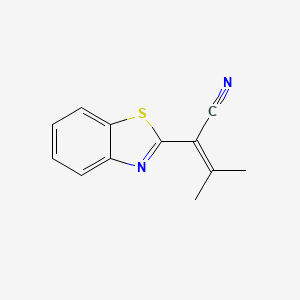
![Ethyl 2-(3,4-dimethyl-6-oxo-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)acetate](/img/structure/B1194422.png)
![1-[1,3-Dimethyl-2-oxo-5-[[oxo(propylamino)methyl]amino]-4-imidazolidinyl]-3-propylurea](/img/structure/B1194423.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-methoxybenzamide](/img/structure/B1194425.png)
